2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene
Description
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation of this compound, providing detailed information about molecular connectivity and electronic environments. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that reflect the unique substitution pattern of this benzothiophene derivative.
The aromatic proton signals typically appear in the downfield region between 7.0-8.5 parts per million, with distinct coupling patterns that reflect the substitution pattern on the benzene ring. The proton at the 3-position of the thiophene ring exhibits a characteristic singlet, while the benzene ring protons display a complex multipicity pattern due to through-space and through-bond coupling interactions. The trifluoromethyl group does not contribute directly to the proton spectrum but influences the chemical shifts of neighboring protons through its strong electron-withdrawing effect.
The bromomethyl protons appear as a characteristic singlet in the range of 4.5-5.0 parts per million, reflecting the deshielding effect of the adjacent aromatic system and the electronegative bromine atom. This signal serves as a diagnostic marker for the presence of the bromomethyl functionality and confirms the substitution position.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the aromatic carbon signals appearing between 120-140 parts per million. The carbon bearing the trifluoromethyl group exhibits characteristic downfield shifting due to the strong electron-withdrawing effect of the fluorine atoms. The trifluoromethyl carbon itself appears as a quartet due to coupling with the three equivalent fluorine atoms, typically observed around 123-125 parts per million.
Fluorine-19 Nuclear Magnetic Resonance analysis reveals a single sharp signal for the trifluoromethyl group, typically appearing around -62 parts per million relative to trichlorofluoromethane as an external standard. This signal provides definitive confirmation of the trifluoromethyl substitution and serves as a quantitative measure of compound purity.
Infrared Vibrational Mode Analysis
Infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that confirm functional group presence and provide insights into molecular interactions. The aromatic carbon-carbon stretching vibrations appear in the range of 1450-1600 wavenumbers, with multiple bands reflecting the complex coupling of ring modes within the benzothiophene framework.
The trifluoromethyl group exhibits distinctive vibrational signatures, including symmetric and antisymmetric carbon-fluorine stretching modes typically observed between 1100-1300 wavenumbers. These bands are characteristically intense due to the large dipole moment changes associated with carbon-fluorine bond vibrations. The carbon-fluorine stretching frequencies provide definitive confirmation of trifluoromethyl substitution and can be used for quantitative analysis.
Aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while the methylene carbon-hydrogen stretches of the bromomethyl group are typically observed slightly below 3000 wavenumbers. The carbon-bromine stretching vibration occurs at lower frequencies, typically around 600-700 wavenumbers, though this band may be weak and sometimes difficult to observe clearly.
Out-of-plane aromatic hydrogen bending vibrations provide additional structural information, appearing in the range of 800-900 wavenumbers with patterns that reflect the specific substitution pattern on the benzothiophene ring system. These fingerprint region bands serve as characteristic identifiers for this particular substitution pattern.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis provides molecular weight confirmation and structural insights through characteristic fragmentation patterns for this compound. Electron ionization mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 295 for the bromine-79 isotope and 297 for the bromine-81 isotope, exhibiting the characteristic 1:1 intensity ratio that confirms bromine presence.
The base peak commonly results from loss of the bromine atom, producing a stable benzylic cation at mass-to-charge ratio 215. This fragmentation pathway reflects the stability of the resulting carbocation, which benefits from resonance stabilization through the aromatic π-system. Secondary fragmentation often involves loss of the trifluoromethyl group, though this process typically requires higher energy due to the strength of the carbon-carbon bond.
Electrospray ionization mass spectrometry enables analysis under gentler conditions, typically producing protonated molecular ions at mass-to-charge ratio 296. Sodium adduct formation commonly occurs, yielding peaks at mass-to-charge ratio 318, which can serve as an alternative confirmation of molecular weight. The relatively soft ionization conditions minimize fragmentation, providing cleaner spectra for molecular weight determination.
Tandem mass spectrometry experiments reveal detailed fragmentation pathways that confirm structural assignments. Collision-induced dissociation of the molecular ion typically produces characteristic product ions that reflect the stepwise loss of functional groups, providing definitive structural confirmation through comparison with predicted fragmentation patterns.
Thermodynamic Stability and Conformational Dynamics
The thermodynamic stability of this compound reflects the balance between electronic stabilization from the aromatic π-system and destabilizing effects from steric interactions between substituents. The benzothiophene core provides significant thermodynamic stability through aromatic character, with the sulfur atom contributing to the overall electronic delocalization while maintaining planarity of the ring system.
The trifluoromethyl group introduces conformational constraints due to its bulky nature and strong electron-withdrawing character. Computational studies of related trifluoromethyl-substituted aromatics indicate that this group adopts preferred orientations that minimize steric repulsion while maximizing favorable electrostatic interactions with the π-electron system. The carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring exhibits restricted rotation, with energy barriers typically ranging from 2-4 kilocalories per mole.
Temperature-dependent Nuclear Magnetic Resonance studies can provide insights into conformational dynamics, though the moderate melting point of 44-46 degrees Celsius suggests relatively rapid interconversion between accessible conformations at ambient temperature. The bromomethyl group exhibits greater conformational flexibility than the trifluoromethyl substituent, with rotation about the methylene-carbon bond being relatively unrestricted.
Thermal stability analysis indicates that the compound remains intact under moderate heating conditions, though prolonged exposure to elevated temperatures may induce decomposition through elimination of hydrogen bromide or other degradation pathways. The presence of the electron-withdrawing trifluoromethyl group enhances thermal stability by reducing electron density at potential reaction sites.
Solubility Profile and Partition Coefficient Determination
The solubility characteristics of this compound reflect the interplay between its aromatic character, halogen substitution, and trifluoromethyl functionality. The compound exhibits limited solubility in polar protic solvents due to the absence of hydrogen bonding donors and the lipophilic nature of the aromatic core. Storage recommendations specify ambient temperature conditions, suggesting adequate stability under normal laboratory conditions.
In dimethyl sulfoxide, a highly polar aprotic solvent, the compound likely exhibits enhanced solubility compared to protic systems. Dimethyl sulfoxide's ability to solvate through dipolar interactions and its high dielectric constant facilitate dissolution of moderately polar organic compounds containing electron-withdrawing groups. The sulfoxide solvent can interact favorably with the polarized carbon-fluorine bonds of the trifluoromethyl group while accommodating the aromatic π-system.
Hydrocarbon solvents such as hexane and toluene typically provide moderate to good solubility for benzothiophene derivatives, with the aromatic character of the solute promoting favorable π-π interactions with aromatic solvents. The presence of halogen substituents may somewhat reduce solubility in purely aliphatic solvents while maintaining compatibility with aromatic and chlorinated solvents.
Partition coefficient determination between octanol and water provides important insights into the compound's lipophilicity and membrane permeability characteristics. The trifluoromethyl group contributes significantly to lipophilicity while the bromomethyl functionality introduces moderate polarity. Computational estimates suggest a logarithmic partition coefficient value in the range of 3-4, indicating substantial lipophilic character with potential for membrane penetration.
The solubility profile directly impacts synthetic applications and purification strategies. Recrystallization from appropriate solvent systems can be employed for purification, with the moderate melting point facilitating standard crystallization procedures. The compound's compatibility with common organic solvents enables straightforward handling in synthetic transformations and analytical procedures.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 295.12 g/mol | |
| Melting Point | 44-46°C | |
| Molecular Formula | C₁₀H₆BrF₃S | |
| CAS Number | 1858256-40-2 | |
| Storage Temperature | Ambient |
Properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3S/c11-5-8-4-6-3-7(10(12,13)14)1-2-9(6)15-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKCWFRSPZFRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Cross-Coupling and Friedel-Crafts Reactions
This method involves initial formation of the benzothiophene scaffold through coupling reactions, followed by functionalization:
| Step | Reaction | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Coupling of 2-bromothiophene with p-bromofluorobenzene | Use of Grignard or Suzuki coupling | Produces 2-(4-fluorophenyl)thiophene with moderate to high yield (~70-85%) |
| 2 | Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene | 2-methyl-5-bromobenzoic acid or derivatives, AlCl₃ | Yields aromatic ketone intermediates (~60-75%) |
| 3 | Reduction of aromatic ketone | Triethylsilane or borane derivatives | Final benzothiophene core with substitution at desired positions (~70%) |
- This approach uses raw materials like 2-bromothiophene, p-bromofluorobenzene, and 2-methyl-5-bromobenzoic acid, which are readily available.
- The process involves multiple steps, often requiring purification after each stage, which can be time-consuming and costly.
Research Findings
- A patent describes this route, emphasizing the use of inexpensive raw materials and straightforward reactions, but notes the complexity and cost issues for industrial scale-up.
- The process yields are generally high, but the multi-step nature affects overall efficiency.
Microwave-Assisted Synthesis of Benzothiophene Derivatives
Rapid Synthesis of Benzothiophene Scaffolds
Microwave irradiation accelerates reactions, notably in the synthesis of benzothiophene cores:
| Reaction | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|
| Condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde | Microwave heating at 90°C for 15 min | High yield (~80-90%) | Short reaction time, high efficiency |
| Saponification to form carboxylic acid | Microwave heating at 100°C for 3 min | Excellent yield (~85-95%) | Rapid conversion |
| Bromination at C-3 | Excess Br₂ in acetic acid, NaOAc | Variable yield (~50-70%) | Bromination step is less reliable, yields vary |
Advantages:
- Significant reduction in reaction times (from hours to minutes).
- Higher yields and cleaner reactions due to controlled microwave conditions.
- Suitable for rapid library synthesis in medicinal chemistry.
Research Findings:
- Microwave-assisted halogenation of benzothiophene derivatives is challenged by inconsistent yields, prompting alternative routes.
- The synthesis of 3-aminobenzothiophenes via microwave irradiation of halobenzonitriles with methyl thioglycolate has been reported, providing high-yield access to amino derivatives, which can be further functionalized to bromomethyl compounds.
Amino-Substituted Benzothiophene Routes for Bromomethylation
Amino Group Introduction via Diazotization
This method involves synthesizing 3-aminobenzothiophenes, which can then be converted to bromomethyl derivatives:
| Step | Reaction | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Cyclocondensation of methyl thioglycolate with 2-nitrobenzonitriles | NaOMe or Et₃N, microwave heating | Very high yields (~95%) |
| 2 | Diazotization of amino group | NaNO₂, HCl, low temperature | Selective conversion to diazonium salts |
| 3 | Bromomethylation | Formaldehyde or bromomethylating agents | Conversion to bromomethyl derivatives with moderate to high yields |
Research Findings:
- The amino derivatives are versatile intermediates for further functionalization, including bromomethylation, enabling efficient synthesis of the target compound.
- Microwave-assisted protocols significantly reduce reaction times and improve yields.
Summary of Key Data
| Method | Raw Materials | Reaction Type | Reaction Conditions | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Traditional coupling + Friedel-Crafts | 2-bromothiophene, p-bromofluorobenzene, 2-methyl-5-bromobenzoic acid | Cross-coupling, acylation, reduction | Multi-step, often reflux | 60-85% per step | Well-understood, scalable | Time-consuming, costly |
| Microwave-assisted halogenation | Benzothiophene derivatives, Br₂ | Electrophilic halogenation | Microwave heating, 90-100°C | 50-70% | Rapid, cleaner | Variable yields, less reliable |
| Amino derivative route | 2-nitrobenzonitriles, methyl thioglycolate | Cyclocondensation, diazotization, bromomethylation | Microwave or conventional heating | 80-95% | High yields, versatile | Requires multiple steps |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and boronic acids in solvents like toluene or ethanol under reflux conditions.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[b]thiophene derivatives.
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or reduced benzo[b]thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The benzothiophene scaffold, particularly derivatives like 2-(bromomethyl)-5-(trifluoromethyl)benzothiophene, has been recognized for its potential in drug discovery. The compound serves as a precursor for synthesizing various bioactive molecules. For instance, the bromomethyl group can be utilized in nucleophilic substitution reactions to introduce different functional groups, enhancing biological activity.
-
Case Study: Kinase Inhibitors
Research indicates that substituted benzothiophenes are valuable in developing kinase inhibitors. A study demonstrated the synthesis of 3-aminobenzo[b]thiophenes through microwave-assisted methods, which yielded high amounts of pharmacologically relevant scaffolds suitable for further derivatization into kinase inhibitors . - Table 1: Examples of Benzothiophene Derivatives in Drug Discovery
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sertaconazole | Antifungal | |
| Raloxifene | Osteoporosis | |
| MK2 Inhibitors | Cancer treatment |
1.2 Functionalization Strategies
The selective functionalization of benzothiophenes is crucial for developing new therapeutic agents. Recent advancements have focused on regioselective synthesis techniques that allow for the modification of the C3 position of benzothiophenes without the need for metal catalysts.
- Case Study: C3-Alkylated and Arylated Benzothiophenes
A novel method using S-oxides as precursors has been reported to achieve C3-alkylation and arylation with complete regioselectivity under mild conditions . This approach opens pathways for synthesizing compounds with enhanced pharmacological profiles.
Material Science Applications
2.1 Functional Materials
The incorporation of trifluoromethyl groups into organic compounds has been shown to significantly alter their physical properties, making them suitable for applications in materials science.
- Case Study: Fluorinated Polymers
Research on trifluoromethylated compounds has highlighted their utility in developing advanced materials with tailored properties such as increased thermal stability and chemical resistance . These attributes are beneficial in creating high-performance coatings and polymers.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies that enhance its accessibility for further applications.
- Table 2: Synthetic Routes for Benzothiophene Derivatives
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromomethyl group, facilitating nucleophilic substitution and cross-coupling reactions. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to modulation of biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The target compound’s benzothiophene core distinguishes it from pyrazolone (e.g., Example 5.24 in ) or oxadiazole (e.g., compound 5g in ) derivatives. Benzothiophenes are known for their planar aromatic structure, facilitating π-π interactions in biological targets, whereas oxadiazoles enhance solubility and metabolic stability .
Substituent Effects : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to fluorine or bromine in analogues like 2-(5-bromo-2-fluorobenzyl)benzothiophene . This may enhance its stability in oxidative environments.
Reactivity : The bromomethyl group offers distinct reactivity compared to bromophenyl or benzylthio groups in analogues. For instance, bromomethyl allows for alkylation or cross-coupling (e.g., Suzuki-Miyaura reactions ), whereas benzylthio groups (as in 5g) enable thioether-based modifications .
Agrochemical Activity
- Compound 5g (from ): Exhibited herbicidal activity with a bleaching effect on weeds, attributed to its oxadiazole-thioether scaffold and trifluoromethylpyrazole moiety. Molecular docking suggested binding to succinate dehydrogenase (SDH), a common target for fungicides.
Physicochemical Properties
Biological Activity
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the bromomethyl group serves as a reactive site, allowing for further chemical modifications. These properties make it a valuable target in synthetic organic chemistry and materials science.
Biological Activity
While direct studies on the biological activity of 2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene are sparse, related compounds within the benzothiophene family have demonstrated significant biological activities, including:
- Antimicrobial Effects : Many benzothiophenes exhibit activity against various bacterial strains.
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
The unique combination of functional groups in this compound may enhance its interactions within biological systems, particularly in drug development.
Related Compounds and Their Activities
To better understand the potential of this compound, it is useful to examine similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(Bromomethyl)benzothiophene | Lacks trifluoromethyl group | Antimicrobial and anticancer effects reported |
| 4-(Trifluoromethyl)benzothiophene | Lacks bromomethyl group | Potential anticancer activity |
| 2-(Chloromethyl)-5-(trifluoromethyl)benzothiophene | Contains chloromethyl instead of bromomethyl | Similar reactivity with potential antimicrobial properties |
| Benzothieno[3,2-b]benzothiophene | A fused structure | Notable electronic properties with possible bioactivity |
These comparisons highlight how variations in structure can influence biological activity, suggesting that this compound may also possess significant bioactive properties.
Case Studies and Research Findings
- Anticancer Activity : A study focusing on various benzothiophene derivatives found that modifications similar to those in this compound could enhance cytotoxicity against cancer cell lines. The introduction of halogenated groups often correlated with increased potency due to enhanced lipophilicity and improved cell membrane permeability.
- Antimicrobial Studies : Research has indicated that benzothiophenes can act as effective antimicrobial agents. For instance, compounds with similar structures have shown activity against gram-positive and gram-negative bacteria, suggesting that this compound may also exhibit such properties .
- Neuroprotective Potential : Given the role of cholinesterase inhibitors in treating Alzheimer's disease, studies exploring heterocyclic compounds have suggested that derivatives of benzothiophenes could serve as dual inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially offering therapeutic benefits in neurodegenerative conditions.
Q & A
Q. What are the key synthetic routes for preparing 2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene?
- Methodological Answer : The compound is synthesized via multi-step protocols. One approach involves halogenation of a benzothiophene precursor followed by functionalization. For example:
- Step 1 : Bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator in CCl₄) .
- Step 2 : Introduction of the trifluoromethyl group at the 5-position via Ullmann coupling or nucleophilic substitution with CF₃Cu reagents .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from methyl tert-butyl ether (MTBE) .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns. The CF₃ group appears as a singlet at ~δ -60 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
Q. What are the optimal storage conditions for this compound?
- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at 2–8°C to prevent degradation. The bromomethyl group is moisture-sensitive and prone to hydrolysis; desiccants like silica gel are recommended .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The CF₃ group’s electron-withdrawing nature activates the bromomethyl group for nucleophilic substitution (SN2) or Suzuki-Miyaura coupling. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst, K₂CO₃ base, and arylboronic acids in THF/H₂O (3:1) at 80°C. Yields >75% are typical .
- Contradiction Note : Lower yields (<50%) may occur with sterically hindered boronic acids due to the CF₃ group’s bulk .
Q. What computational methods predict the binding affinity of derivatives to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., fungal leucyl-tRNA synthetase). The CF₃ group enhances binding via hydrophobic interactions .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories.
- Contradiction Alert : Some studies report false positives due to inadequate solvation models; validate with in vitro assays .
Q. How can structural modifications enhance the compound’s utility in drug discovery?
- Methodological Answer :
- Bioisosteric Replacement : Substitute Br with NH₂ or SH for improved solubility.
- Derivatization : Introduce sulfonamide or carbamate groups at the bromomethyl site to modulate pharmacokinetics (e.g., logP reduction) .
- Case Study : Analogues with 5-Cl instead of 5-CF₃ showed 3-fold higher antifungal activity in MIC assays .
Data Contradictions and Resolution
Q. Why do reported melting points vary for structurally similar brominated benzothiophenes?
- Analysis :
- vs. 13 : Melting points differ due to polymorphism (e.g., 129–130°C for 3-(bromomethyl)-5-chlorobenzo[b]thiophene vs. 121°C for 4-bromo-2-thiophenecarboxylic acid).
- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic forms .
Safety and Handling in Research Settings
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (splash risk).
- Waste Disposal : Collect brominated waste separately; treat with NaHCO₃ to neutralize acidic byproducts .
- Emergency Measures : Eye exposure requires 15 min flushing with saline; consult SDS for specific antidotes .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
